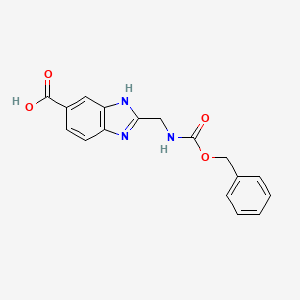
6-Iodoquinolin-2-amine
Descripción general
Descripción
6-Iodoquinolin-2-amine is a chemical compound with the formula C9H7IN2. It has a molecular weight of 270.07 . It is used in various chemical reactions and has potential applications in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of 6-Iodoquinolin-2-amine has been investigated in the presence of large series of amine nucleophiles . An efficient synthetic route for producing various quinoline-6-carboxamide and quinoline-6-glyoxylamide derivatives has been developed . The formation of amides and ketoamides is strongly influenced by the reaction conditions .Molecular Structure Analysis
The molecular structure of 6-Iodoquinolin-2-amine consists of a quinoline ring with an iodine atom at the 6th position and an amine group at the 2nd position .Chemical Reactions Analysis
6-Iodoquinolin-2-amine is involved in various chemical reactions. For instance, it has been used in the photocatalytic synthesis of quinolin-2(1H)-ones from quinoline N-oxides . It is also used in the aminocarbonylation of 6-iodoquinoline .Aplicaciones Científicas De Investigación
Photodynamic Therapy (PDT)
6-Iodoquinolin-2-amine has shown potential as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. PDT involves the use of light-sensitive compounds that, upon activation by specific wavelengths of light, produce reactive oxygen species that can kill cancer cells. Research has demonstrated that derivatives of 6-Iodoquinolin-2-amine can effectively generate singlet oxygen and exhibit significant photocytotoxicity against cancer cell lines .
Pharmaceutical Synthesis
In pharmaceutical research, 6-Iodoquinolin-2-amine is utilized as a building block for the synthesis of various bioactive compounds. Its unique structure allows for the creation of novel drugs with potential therapeutic applications. For instance, it can be used in the synthesis of quinolin-2(1H)-ones, which are important due to their prevalence in natural products and pharmacologically useful compounds .
Chemical Catalysis
The compound is also investigated for its role in chemical catalysis. It can act as a ligand in various catalytic processes, facilitating reactions that are otherwise challenging to achieve. This application is particularly valuable in the field of green chemistry, where the goal is to develop more sustainable and efficient chemical processes .
Material Science
In material science, 6-Iodoquinolin-2-amine is used to develop new materials with unique properties. For example, it can be incorporated into polymers to enhance their mechanical and thermal stability. This application is crucial for creating advanced materials for use in various industrial applications.
These applications highlight the versatility and importance of 6-Iodoquinolin-2-amine in scientific research. Each field leverages its unique chemical properties to address specific challenges and advance knowledge in their respective areas.
If you have any specific questions or need further details on any of these applications, feel free to ask!
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Quinolin-2(1h)-ones, a class of compounds to which 6-iodoquinolin-2-amine belongs, are known to be prevalent in natural products and pharmacologically useful compounds .
Biochemical Pathways
The compound’s synthesis involves a photocatalytic approach, suggesting that it might affect pathways related to light-mediated reactions .
Result of Action
Given its structural similarity to quinolin-2(1h)-ones, it might share some of their properties . Quinolin-2(1H)-ones are known to be prevalent in natural products and pharmacologically useful compounds , suggesting that 6-Iodoquinolin-2-amine might also have significant biological effects.
Action Environment
Given that its synthesis involves a photocatalytic approach , factors such as light exposure might play a role in its action.
Propiedades
IUPAC Name |
6-iodoquinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBZQDYTYGQTCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)N)C=C1I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]acetamide](/img/structure/B2435369.png)
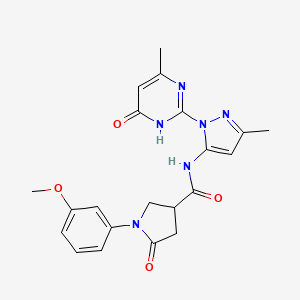

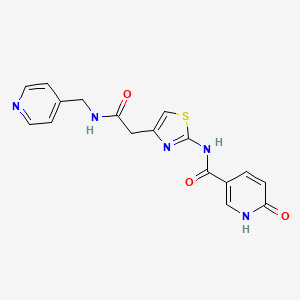
![3-[(2,4-Dichlorophenyl)methylsulfonyl]-1,5-dimethylpyrazolo[3,4-d]pyridazin-4-one](/img/structure/B2435376.png)
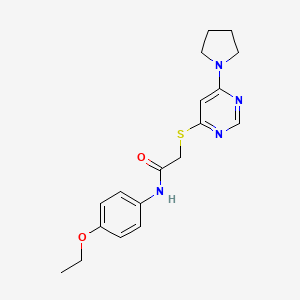
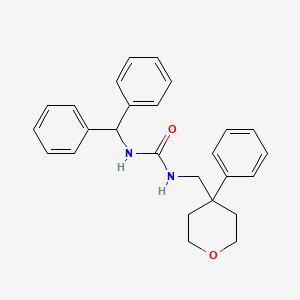
![ethyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate](/img/structure/B2435380.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2435381.png)

![3-{[(2-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2435383.png)
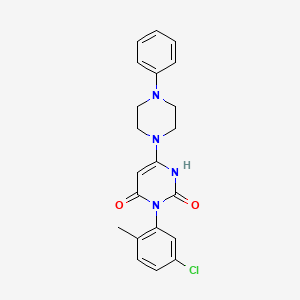
![3-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2435388.png)
